molecular formula C14H21NO2 B3982274 N-(2-methoxy-1-methylethyl)-4-phenylbutanamide

N-(2-methoxy-1-methylethyl)-4-phenylbutanamide

Cat. No. B3982274
M. Wt: 235.32 g/mol
InChI Key: WZINZOJFVYKVGZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-1-methylethyl)-4-phenylbutanamide, also known as F-Phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). This compound was first synthesized in Russia in the 1960s and has been used for its anxiolytic and nootropic properties. In recent years, F-Phenibut has gained popularity in the scientific community for its potential therapeutic applications.

Mechanism of Action

N-(2-methoxy-1-methylethyl)-4-phenylbutanamide acts as a GABA receptor agonist, binding to the GABAB receptor and increasing GABAergic transmission. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and cognitive function. It also increases the release of acetylcholine, which is involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-1-methylethyl)-4-phenylbutanamide has several advantages for lab experiments, including its ability to improve cognitive function and reduce anxiety in animal models. However, its potential for addiction and withdrawal symptoms must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on N-(2-methoxy-1-methylethyl)-4-phenylbutanamide. These include investigating its potential as a treatment for anxiety disorders, depression, and cognitive decline. Additionally, further studies are needed to understand its long-term effects and potential for addiction and withdrawal. Overall, this compound shows promise as a potential therapeutic agent, but more research is needed to fully understand its effects and applications.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-4-phenylbutanamide has been studied for its anxiolytic and nootropic properties. It has been shown to improve cognitive function, reduce anxiety, and enhance mood. This compound has also been investigated for its potential as a treatment for alcohol withdrawal syndrome, insomnia, and post-traumatic stress disorder.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12(11-17-2)15-14(16)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZINZOJFVYKVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.